

# Application Notes and Protocols for the Combination Study of PLX2853 and Ruxolitinib

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PLX2853  |           |
| Cat. No.:            | B1574676 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the study design for the combination of **PLX2853** (also known as OPN-2853), a Bromodomain and Extra-Terminal (BET) inhibitor, and ruxolitinib, a Janus kinase (JAK) 1/2 inhibitor. This document includes details on the preclinical rationale, clinical trial design, and detailed protocols for key experimental assays relevant to this combination therapy, primarily in the context of myelofibrosis (MF).

## Introduction

Myelofibrosis is a myeloproliferative neoplasm characterized by dysregulated JAK-STAT signaling, leading to splenomegaly, debilitating symptoms, and bone marrow failure. Ruxolitinib, a potent JAK1/2 inhibitor, is a standard of care for many patients with myelofibrosis.[1][2] However, a significant portion of patients experience a suboptimal response or lose their response over time, creating a need for novel therapeutic strategies.[1]

The combination of **PLX2853**, a BET inhibitor that targets epigenetic pathways involved in cancer cell proliferation and survival, with ruxolitinib offers a promising approach to enhance therapeutic efficacy. Preclinical studies have suggested a synergistic effect between BET and JAK inhibitors in myelofibrosis models.[1][3] This document outlines the design of studies evaluating this combination.



## **Mechanism of Action and Scientific Rationale**

Ruxolitinib is a competitive inhibitor of the ATP-binding catalytic site on JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[1][2] By inhibiting JAK1 and JAK2, ruxolitinib disrupts downstream signaling of various cytokines and growth factors, leading to a reduction in pro-inflammatory cytokines and chemokines.[1]

**PLX2853** is a potent and selective inhibitor of the BET family of proteins, particularly BRD4.[3] BET proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated histones, they recruit transcriptional machinery to promoters and enhancers of key oncogenes, such as MYC and BCL2. Inhibition of BET proteins by **PLX2853** leads to the downregulation of these oncogenes, resulting in decreased cell proliferation and induction of apoptosis.[3]

The combination of a JAK inhibitor and a BET inhibitor is hypothesized to provide a dual blockade of key oncogenic signaling pathways in myelofibrosis, potentially leading to a deeper and more durable response.





Click to download full resolution via product page

Figure 1: Dual inhibition of JAK-STAT and BET pathways.



# **Preclinical Data**

Preclinical studies have provided the foundational evidence for the clinical investigation of the **PLX2853** and ruxolitinib combination. These studies have demonstrated the potential for synergistic anti-tumor activity in myelofibrosis models.

#### In Vitro Studies

While specific quantitative data for the **PLX2853** and ruxolitinib combination is not yet publicly available in detail, the following table summarizes representative data from studies on similar BET and JAK inhibitor combinations in myeloproliferative neoplasm (MPN) cell lines.

| Cell Line                                      | Drug<br>Combination   | Assay                       | Endpoint              | Representative<br>Result                                             |
|------------------------------------------------|-----------------------|-----------------------------|-----------------------|----------------------------------------------------------------------|
| SET-2 (Human<br>Megakaryoblasti<br>c Leukemia) | BETi +<br>Ruxolitinib | Cell Viability<br>(MTT/CTG) | IC50                  | Synergistic reduction in cell viability compared to single agents.   |
| HEL (Human<br>Erythroleukemia)                 | BETi +<br>Ruxolitinib | Apoptosis<br>(Annexin V/PI) | % Apoptotic<br>Cells  | Significant increase in apoptosis with the combination.              |
| UKF-NB-3<br>(Human<br>Neuroblastoma)           | BETi +<br>Ruxolitinib | Western Blot                | Protein<br>Expression | Decreased p-<br>STAT3 and BCL-<br>XL levels with<br>the combination. |

## **In Vivo Studies**

Preclinical evaluation in mouse models of myelofibrosis has been crucial in demonstrating the in vivo efficacy of the **PLX2853** and ruxolitinib combination.



| Animal Model                       | Treatment             | Key Findings                                           | Reference |
|------------------------------------|-----------------------|--------------------------------------------------------|-----------|
| Ba/F3 murine pro-B cell line       | PLX2853               | Potent inhibition of splenomegaly.                     | [1][3]    |
| SET-2 human MF cell line xenograft | PLX2853 + Ruxolitinib | Delayed disease progression compared to single agents. | [1][3]    |

# **Clinical Study Design: The PROMise Trial**

The "PROMise" trial (EudraCT 2019-000916-27) is a Phase I clinical study evaluating the safety and efficacy of **PLX2853** in combination with ruxolitinib in patients with myelofibrosis.[1] [3]

# **Study Objectives**

- Primary Objectives:
  - To determine the recommended Phase II dose (RP2D) of PLX2853 in combination with ruxolitinib.[1]
  - To assess the safety and tolerability of the combination.[1]
- Secondary Objectives:
  - To evaluate the preliminary efficacy of the combination in reducing spleen size.
  - To assess the effect on myelofibrosis-associated symptoms.

## **Patient Population**

The study enrolls patients with intermediate-2 or high-risk primary or secondary myelofibrosis who have had an inadequate response to at least 24 weeks of ruxolitinib therapy.[1][4]

## **Study Design and Treatment**

The PROMise trial is a dose-finding study of **PLX2853**. Patients continue their stable dose of ruxolitinib and receive **PLX2853** orally once daily in 21-day cycles. The study is evaluating



three dose levels of PLX2853: 20 mg, 40 mg, and 80 mg.[1][2][3]



Click to download full resolution via product page

Figure 2: PROMise trial dose escalation workflow.



#### **Interim Clinical Data**

Interim analysis of the PROMise trial has provided preliminary insights into the safety and efficacy of the combination.

Table 1: Interim Efficacy Results from the PROMise Trial

| Parameter                          | Result                    | Reference |
|------------------------------------|---------------------------|-----------|
| Number of Evaluable Patients       | 12                        | [5]       |
| Median Spleen Size Reduction       | 5 cm (range: 0-10 cm)     | [2][3]    |
| Patients with Non-palpable Spleens | 50% of evaluable patients | [5]       |

Table 2: Key Grade 3 or Higher Adverse Events from the PROMise Trial

| Adverse Event            | Incidence   | Reference |
|--------------------------|-------------|-----------|
| Platelet Count Reduction | 31% (n=5)   | [2][3]    |
| Anemia                   | 12.5% (n=2) | [2][3]    |

# **Experimental Protocols**

The following are detailed, representative protocols for key experiments used to evaluate the combination of **PLX2853** and ruxolitinib.

# **Cell Viability Assay (MTT Assay)**

Objective: To determine the effect of **PLX2853** and ruxolitinib, alone and in combination, on the viability of myelofibrosis cell lines.

#### Materials:

- Myelofibrosis cell lines (e.g., SET-2, HEL)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)



- PLX2853 and Ruxolitinib stock solutions (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

#### Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu L$  of complete growth medium.
- Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
- Prepare serial dilutions of PLX2853 and ruxolitinib in complete growth medium.
- Treat cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate for 72 hours.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 100  $\mu L$  of solubilization buffer to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control and determine IC50 values.

## **Apoptosis Assay (Annexin V-FITC/PI Staining)**

Objective: To quantify the induction of apoptosis by **PLX2853** and ruxolitinib, alone and in combination.



#### Materials:

- Myelofibrosis cell lines
- PLX2853 and Ruxolitinib
- 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

#### Protocol:

- Seed cells in 6-well plates at a density of 1 x 10<sup>6</sup> cells/well.
- Treat cells with the desired concentrations of PLX2853, ruxolitinib, or the combination for 48 hours.
- Harvest cells by centrifugation and wash with cold PBS.
- Resuspend cells in 1X Binding Buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

## **Western Blot Analysis**

Objective: To assess the effect of **PLX2853** and ruxolitinib on the expression and phosphorylation of key signaling proteins.

#### Materials:

Myelofibrosis cell lines



- PLX2853 and Ruxolitinib
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-BCL-XL, anti-MYC, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Protocol:

- Treat cells with PLX2853 and/or ruxolitinib for the desired time.
- Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
- Denature protein lysates by boiling with Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane and detect the signal using ECL substrate and an imaging system.



• Quantify band intensities and normalize to a loading control (e.g., GAPDH).

## In Vivo Myelofibrosis Mouse Model

Objective: To evaluate the in vivo efficacy of the **PLX2853** and ruxolitinib combination in a mouse model of myelofibrosis.

#### Materials:

- Immunocompromised mice (e.g., NSG mice)
- Myelofibrosis cell line (e.g., SET-2) or primary patient-derived cells
- PLX2853 and Ruxolitinib formulations for oral gavage
- Calipers for tumor measurement
- Equipment for blood collection and analysis

#### Protocol:

- Inject myelofibrosis cells intravenously or subcutaneously into immunocompromised mice.
- Monitor mice for disease development (e.g., tumor growth, weight loss, splenomegaly).
- Once the disease is established, randomize mice into treatment groups (vehicle, PLX2853 alone, ruxolitinib alone, combination).
- Administer drugs according to the planned dosing schedule (e.g., daily oral gavage).
- Monitor tumor volume, body weight, and clinical signs regularly.
- Perform periodic blood draws to assess hematological parameters.
- At the end of the study, euthanize mice and harvest tumors, spleens, and bone marrow for further analysis (e.g., histology, flow cytometry, western blotting).
- Analyze data for tumor growth inhibition, survival benefit, and changes in disease markers.



## Conclusion

The combination of the BET inhibitor **PLX2853** and the JAK inhibitor ruxolitinib represents a rational and promising therapeutic strategy for patients with myelofibrosis who have a suboptimal response to ruxolitinib monotherapy. The ongoing PROMise clinical trial will provide crucial data on the safety and efficacy of this combination. The protocols outlined in these application notes provide a framework for researchers to further investigate the preclinical and clinical potential of this dual-pathway inhibition approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ashpublications.org [ashpublications.org]
- 2. Paper: Interim Analysis of Promise, a Clinical Study Combining the BET Inhibitor OPN-2853 with Ruxolitinib in Patients with Advanced Myelofibrosis Experiencing an Inadequate Response to Ruxolitinib [ash.confex.com]
- 3. researchgate.net [researchgate.net]
- 4. Find a Study [findastudy.uclh.nhs.uk]
- 5. Opna Bio Releases Interim Data from Phase 1 Study of OPN-2853 and Ruxolitinib in Advanced Myelofibrosis [synapse.patsnap.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Combination Study of PLX2853 and Ruxolitinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574676#plx2853-and-ruxolitinib-combination-study-design]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com